1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted in the presence of catalysts and under controlled temperatures to form the desired heterocyclic structure . Industrial production methods may involve optimized reaction conditions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid can be compared with other similar heterocyclic compounds, such as:
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
- 7-Azaindole-3-carboxylic acid
These compounds share structural similarities but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-3-10-5-1-2-6(9(14)15)11-7(4)5/h1-3,10H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJOBQIMPIFAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244111 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-22-8 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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